molecular formula C20H18N2O4S B2927384 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 536734-03-9

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2927384
CAS No.: 536734-03-9
M. Wt: 382.43
InChI Key: KMRCHKUGORBTLB-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities .

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures. For instance, some thiazole carboxamide derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For example, if it inhibits COX enzymes, it could affect the synthesis of prostaglandins, which are involved in inflammation and pain .

Pharmacokinetics

Similar compounds have been found to have satisfactory drug-like characteristics and adme properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits COX enzymes, it could reduce inflammation and pain .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-18(13-3-6-15(24-2)7-4-13)21-20(27-12)22-19(23)14-5-8-16-17(11-14)26-10-9-25-16/h3-8,11H,9-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRCHKUGORBTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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